N(6)-(2-hydroxyisobutanoyl)-L-lysine
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Overview
Description
ε-N-2-Hydroxyisobutyryl-lysine (HibK) is a post-translationally modified amino acid that has been identified as a new type of histone mark. This compound is widely distributed in histone proteins and plays a significant role in various cellular processes, including DNA replication, DNA repair, chromosome condensation, gene regulation, spermatogenesis, and apoptosis .
Preparation Methods
The preparation of HibK involves the genetic incorporation of the modified amino acid into recombinant histones. This is achieved through the evolution of an orthogonal amber suppressor pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair that genetically encodes HibK in bacteria and mammalian cells . The synthetic routes and reaction conditions for HibK are designed to facilitate its incorporation into proteins, making it a valuable tool for probing the biological function of this novel post-translational modification .
Chemical Reactions Analysis
HibK undergoes various chemical reactions, primarily involving post-translational modifications. These modifications include methylation, acetylation, crotonylation, propionylation, butyrylation, ubiquitination, biotinylation, glutarylation, succinylation, malonylation, and ADP ribosylation . These reactions can affect chromatin folding and function by altering the net charge of histones, recruiting PTM-specific binding proteins, or functioning as inhibitors for the binders with chromatin . The major products formed from these reactions are modified histones with altered biological functions.
Scientific Research Applications
HibK has a wide range of scientific research applications. In chemistry, it is used to study the effects of post-translational modifications on protein function and structure. In biology, HibK is employed to investigate the role of histone modifications in cellular processes such as gene regulation and DNA repair . In medicine, HibK is used to explore the potential therapeutic applications of histone modifications in diseases such as cancer . Additionally, HibK has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of HibK involves its incorporation into histone proteins, where it acts as a histone mark. This modification alters the net charge of lysine residues, affecting chromatin folding and function . HibK can recruit PTM-specific binding proteins or inhibit the binding of other proteins to chromatin, thereby influencing gene expression and other cellular processes . The molecular targets of HibK include histone proteins and the pathways involved in chromatin remodeling and gene regulation .
Comparison with Similar Compounds
HibK is unique among histone marks due to its specific modification of lysine residues with a 2-hydroxyisobutyryl group. This modification not only abolishes the positive charge of lysine but also introduces significant steric bulk, affecting the association of histones with DNA . Similar compounds include other post-translationally modified lysine residues such as methylated, acetylated, and ubiquitinated lysine . HibK’s unique structural and functional properties make it a valuable tool for studying histone modifications and their effects on cellular processes .
Properties
Molecular Formula |
C10H20N2O4 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-hydroxy-2-methylpropanoyl)amino]hexanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,16)9(15)12-6-4-3-5-7(11)8(13)14/h7,16H,3-6,11H2,1-2H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
InChI Key |
SVPGURLIUMTWMM-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C(=O)NCCCC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(C)(C(=O)NCCCCC(C(=O)O)N)O |
Origin of Product |
United States |
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